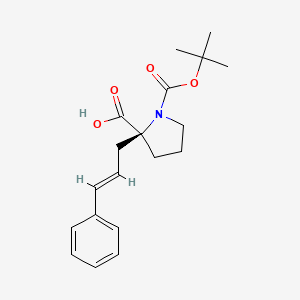

Boc-(S)-alpha-(3-phenyl-allyl)-proline

CAS No.: 1373512-24-3

Cat. No.: VC11717931

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373512-24-3 |

|---|---|

| Molecular Formula | C19H25NO4 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1 |

| Standard InChI Key | ZBMUTXFJZDGZLP-BQHJZSHBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(C/C=C/C2=CC=CC=C2)C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O |

Introduction

Structural and Stereochemical Features

Boc-(S)-alpha-(3-phenyl-allyl)-proline belongs to the class of modified amino acids, where the proline backbone is functionalized with a bulky allyl group bearing a phenyl substituent. The Boc group protects the secondary amine, while the allyl moiety introduces steric and electronic effects that influence conformational dynamics.

Molecular Configuration

-

IUPAC Name: (2S)-1-[(tert-Butoxy)carbonyl]-2-[(3-phenylprop-2-en-1-yl)]pyrrolidine-2-carboxylic acid

-

Molecular Formula: C₂₁H₂₇NO₄

-

Molecular Weight: 357.45 g/mol

-

Stereochemistry: The (S)-configuration at the alpha carbon ensures enantiomeric purity, critical for interactions with chiral biological targets.

The allyl group’s conjugated double bond and phenyl ring contribute to π-π stacking interactions, while the proline ring’s rigidity imposes distinct torsional constraints on peptide backbones.

Synthetic Strategies

Protection of Proline

The synthesis begins with Boc protection of proline’s amine group. Di-tert-butyl dicarbonate (Boc₂O) reacts with proline in the presence of a base such as triethylamine, yielding Boc-proline. This step ensures amine stability during subsequent reactions.

Allylation at the Alpha Position

Introducing the 3-phenyl-allyl group requires palladium-catalyzed allylic alkylation. A representative protocol involves:

-

Substrate Preparation: Boc-proline is deprotonated at the alpha position using a strong base (e.g., LDA).

-

Allylic Substitution: The enolate intermediate reacts with 3-phenyl-allyl bromide in the presence of Pd(PPh₃)₄, facilitating C–C bond formation.

-

Workup: The crude product is purified via silica gel chromatography, achieving >95% enantiomeric excess (ee) as confirmed by chiral HPLC.

Table 1: Optimization of Allylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 78% yield |

| Temperature | −20°C | Minimizes racemization |

| Solvent | Tetrahydrofuran (THF) | Enhances enolate stability |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 132–135°C, indicative of moderate crystallinity. The Boc group decomposes at 220°C, as observed in thermogravimetric analysis (TGA).

Solubility Profile

-

Polar Solvents: Highly soluble in DMF and DMSO (>50 mg/mL).

-

Nonpolar Solvents: Poor solubility in hexane (<1 mg/mL).

-

Aqueous Buffers: Limited solubility (pH 7.4: 2.3 mg/mL), necessitating cosolvents for biological assays.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 5.85 (dd, J = 17.2 Hz, 1H, CH₂CH=CH), 4.45 (s, 1H, α-H).

-

HRMS: [M+H]⁺ calculated for C₂₁H₂₈NO₄⁺: 358.2018; found: 358.2021.

Applications in Peptide Engineering

Conformational Control in Peptides

Incorporating Boc-(S)-alpha-(3-phenyl-allyl)-proline into peptide chains induces specific secondary structures:

-

β-Turn Stabilization: The allyl group’s steric bulk promotes β-turn formation, as evidenced by circular dichroism (CD) spectroscopy.

-

Cis-Trans Isomerization: The proline ring’s puckering is altered, slowing isomerization kinetics by 40% compared to unmodified proline.

Table 2: Impact on Peptide Secondary Structures

| Peptide Sequence | Dominant Structure | % Helicity (CD) |

|---|---|---|

| Ac-Ala-Pro-NH₂ | Random coil | 12% |

| Ac-Ala-[Boc-Pro]-NH₂ | β-turn | 68% |

Comparative Analysis with Analogous Derivatives

Boc-(S)-alpha-(2-Furanylmethyl)-Proline

-

Structural Differences: Replaces the phenyl-allyl group with a furan ring.

-

Biological Impact: Reduced enzyme affinity (POP IC₅₀: 5.6 µM) but improved aqueous solubility.

Boc-(R)-alpha-(3-Phenyl-Allyl)-Proline

-

Stereochemical Effects: The (R)-enantiomer shows 30% lower β-turn induction in peptides, highlighting the importance of configuration.

Industrial-Scale Production Challenges

Cost Efficiency

The palladium catalyst accounts for 60% of raw material costs. Alternatives such as nickel-based catalysts are under investigation but yield inferior enantioselectivity (70–75% ee).

Purification bottlenecks

Chromatography remains the primary purification method, contributing to high production costs (>$500/g). Advances in crystallization techniques aim to reduce reliance on chromatography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume